molecular formula C16H22N4O B13825179 N-cyclohexyl-N'-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea

N-cyclohexyl-N'-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea

Cat. No.: B13825179
M. Wt: 286.37 g/mol
InChI Key: SRXXMOIWMQCBSX-UHFFFAOYSA-N
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Description

N-cyclohexyl-N’-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea is an organic compound that belongs to the class of imidazopyridines These compounds are known for their unique chemical structure, which includes an imidazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N’-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea typically involves the reaction of cyclohexyl isocyanate with 2-amino-3-(2-imidazo[1,5-a]pyridin-3-ylethyl)pyridine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N’-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclohexyl-N’-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea oxide, while reduction may produce N-cyclohexyl-N’-(2-imidazo[1,5-a]pyridin-3-ylethyl)amine.

Scientific Research Applications

N-cyclohexyl-N’-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels, thereby affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-4-imidazo[1,2-a]pyridin-3-yl-N-methylpyrimidin-2-amine
  • 3-(pyridin-2-yl)imidazo[1,5-a]pyridine
  • Imidazo[1,5-a]pyridin-3-ylidene

Uniqueness

N-cyclohexyl-N’-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexyl group and imidazo[1,5-a]pyridine moiety contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H22N4O

Molecular Weight

286.37 g/mol

IUPAC Name

1-cyclohexyl-3-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea

InChI

InChI=1S/C16H22N4O/c21-16(19-13-6-2-1-3-7-13)17-10-9-15-18-12-14-8-4-5-11-20(14)15/h4-5,8,11-13H,1-3,6-7,9-10H2,(H2,17,19,21)

InChI Key

SRXXMOIWMQCBSX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)NCCC2=NC=C3N2C=CC=C3

Origin of Product

United States

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